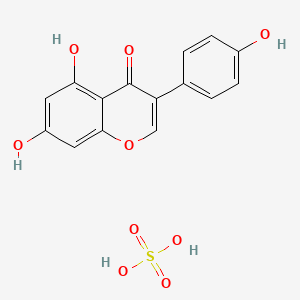
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid is a compound that belongs to the class of flavonoids, specifically isoflavones. This compound is known for its significant biological activities and is often studied for its potential health benefits. It is structurally related to genistein, a well-known isoflavone found in soy products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one typically involves the use of various organic synthesis techniques. One common method is the condensation of appropriate phenolic compounds under acidic or basic conditions, followed by cyclization to form the chromen-4-one structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The specific methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Various substitution reactions can occur on the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds .
Scientific Research Applications
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential in cancer prevention and treatment, as well as its role in managing chronic diseases.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone with similar structure and biological activities.
Daidzein: Structurally related and shares similar health benefits.
Quercetin: A flavonoid with strong antioxidant properties.
Uniqueness
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential health benefits .
Properties
CAS No. |
225778-94-9 |
|---|---|
Molecular Formula |
C15H12O9S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid |
InChI |
InChI=1S/C15H10O5.H2O4S/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19;1-5(2,3)4/h1-7,16-18H;(H2,1,2,3,4) |
InChI Key |
GBUKFRMVURQRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


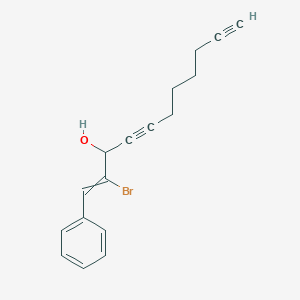
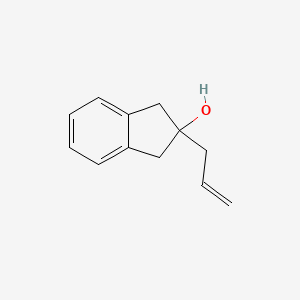
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
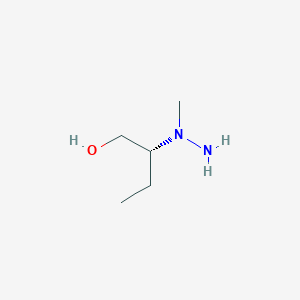

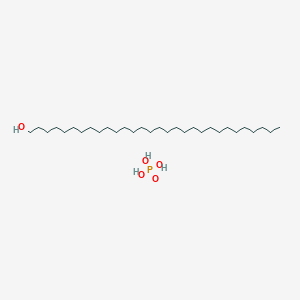
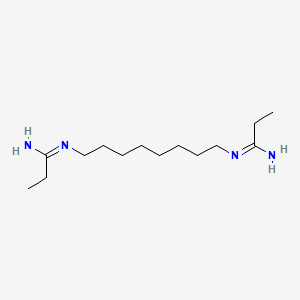
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
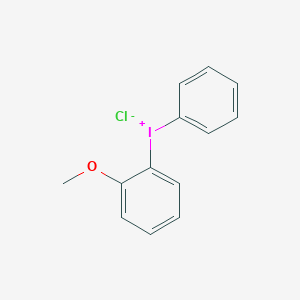

![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
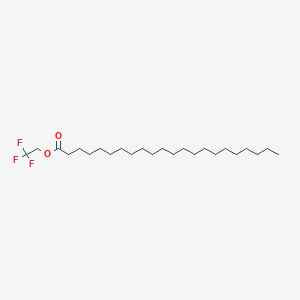
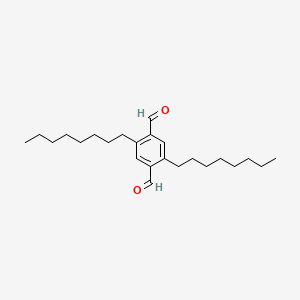
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
